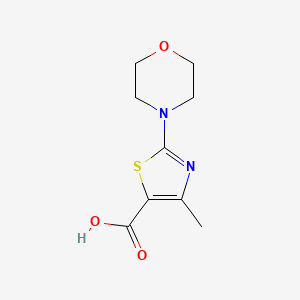

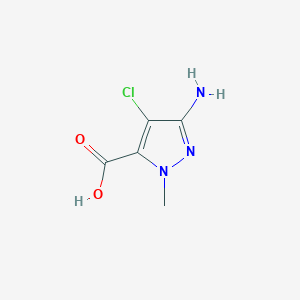

![molecular formula C8H9N3 B2446203 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1550719-66-8](/img/structure/B2446203.png)

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound that falls under the category of nitrogen-containing heterocycles . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

科学的研究の応用

Synthesis of Derivatives and Complex Compounds

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is used in the synthesis of various derivatives and complex compounds. For example, a study demonstrated the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives using a four-component, two-step reaction involving multiple bond cleavage only with acetic acid as a catalyst and solvent. This methodology allowed for the efficient establishment of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives, highlighting its versatility in creating functional bioactive compounds (Li, Fan, Qi, & Zhang, 2020).

Novel Synthetic Methods

Research has also been conducted on novel and efficient synthesis methods for derivatives of this compound. One study described the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines using a three-component reaction of N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds. This approach highlights the compound's role in facilitating the development of novel synthetic routes for heterocyclic compounds (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Metabolism Studies

A significant area of research involving this compound is in studying its metabolism. One such study explored the metabolism of a compound containing this moiety, revealing complex biotransformation pathways involving oxidation and conjugation reactions. This research provides insights into the metabolic pathways of compounds containing this compound (Johnson et al., 2008).

Discovery and Preclinical Studies

Furthermore, this compound has been featured in the discovery and preclinical study phases of drug development. An example includes its role in the development of BMS-645737, a potent VEGFR-2 inhibitor, demonstrating the compound's potential in aiding the discovery of novel therapeutics (Ruel et al., 2008).

Catalysis and Reaction Studies

The compound is also utilized in studying various catalytic and reaction processes. For instance, a study on the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) indicates its role in understanding and improving catalytic synthesis processes (Khashi, Davoodnia, & Rao Lingam, 2015).

将来の方向性

The future directions for “4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” and similar compounds involve further development and optimization. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This compound, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

作用機序

Target of Action

The primary targets of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

特性

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOSTLMIIGFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

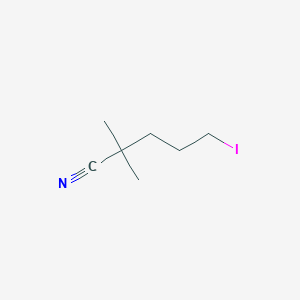

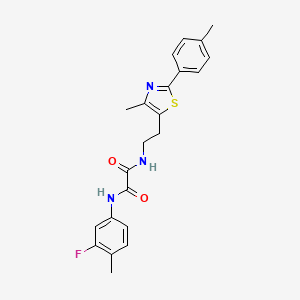

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)

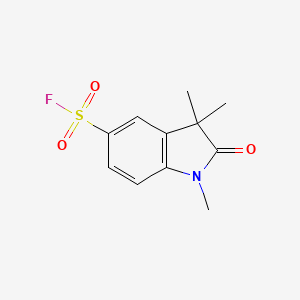

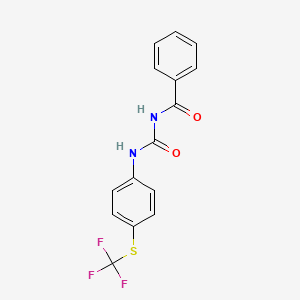

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)

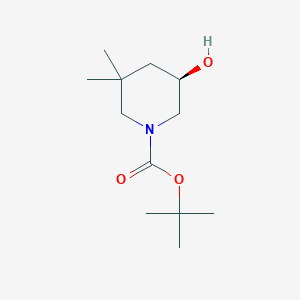

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)